(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a pyrimidinedione core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde with 1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
(5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
This compound can be compared with other similar heterocyclic compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: This compound shares the chlorophenyl group and has similar synthetic routes and applications in medicinal chemistry.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
Indole Derivatives: Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of (5E)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C23H18ClN3O3S |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H18ClN3O3S/c1-2-30-19-11-9-17(10-12-19)27-22(29)20(21(28)25-23(27)31)14-18-4-3-13-26(18)16-7-5-15(24)6-8-16/h3-14H,2H2,1H3,(H,25,28,31)/b20-14+ |
InChI Key |
NDIDJYXJNALHID-XSFVSMFZSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Origin of Product |
United States |
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